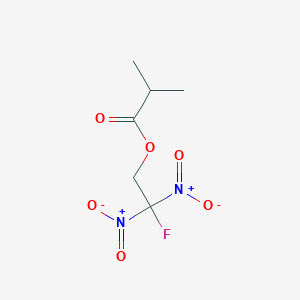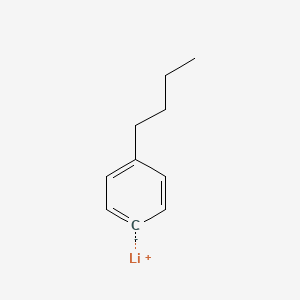
Lithium, (4-butylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium, (4-butylphenyl)- is an organolithium compound that features a lithium atom bonded to a 4-butylphenyl group Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic and basic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, (4-butylphenyl)- typically involves the reaction of 4-butylbromobenzene with lithium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive organolithium compound from reacting with moisture or oxygen. The general reaction can be represented as follows:
4-butylbromobenzene+2 Li→Lithium, (4-butylphenyl)-+LiBr
Industrial Production Methods
Industrial production of organolithium compounds often involves similar methods but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, the purification of the product may involve techniques such as distillation or crystallization to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium, (4-butylphenyl)- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Nucleophilic Substitution: Can displace halides in alkyl halides to form new carbon-carbon bonds.
Deprotonation: Acts as a strong base to deprotonate weak acids.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones under mild conditions to form secondary and tertiary alcohols.
Alkyl Halides: Reacts with alkyl halides in the presence of a polar aprotic solvent like THF.
Protic Solvents: Reacts with water or alcohols to form the corresponding hydrocarbon and lithium hydroxide or lithium alkoxide.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
New Carbon-Carbon Bonds: From reactions with alkyl halides.
Hydrocarbons: From reactions with protic solvents.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, Lithium, (4-butylphenyl)- is used as a strong nucleophile and base. It is employed in the formation of carbon-carbon bonds, which is a fundamental step in the synthesis of complex organic molecules.
Biology and Medicine
While specific applications in biology and medicine are less common, organolithium compounds can be used in the synthesis of pharmaceuticals and biologically active molecules.
Industry
In the materials science industry, organolithium compounds are used in the production of polymers and other advanced materials. They can initiate polymerization reactions and modify polymer structures to enhance their properties.
Wirkmechanismus
The mechanism of action of Lithium, (4-butylphenyl)- primarily involves its role as a nucleophile and base. The lithium atom, being highly electropositive, imparts a strong nucleophilic character to the compound. This allows it to attack electrophilic centers in various substrates, facilitating the formation of new bonds. The compound can also deprotonate weak acids, making it a valuable reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium, (4-tert-butylphenyl)-
- Lithium, (4-methylphenyl)-
- Lithium, (4-ethylphenyl)-
Uniqueness
Lithium, (4-butylphenyl)- is unique due to the presence of the butyl group, which can influence the compound’s reactivity and solubility. Compared to its methyl and ethyl analogs, the butyl group provides greater steric bulk, which can affect the compound’s behavior in certain reactions. Additionally, the butyl group can impart different physical properties, such as boiling point and solubility, compared to shorter alkyl chains.
Eigenschaften
CAS-Nummer |
10104-42-4 |
|---|---|
Molekularformel |
C10H13Li |
Molekulargewicht |
140.2 g/mol |
IUPAC-Name |
lithium;butylbenzene |
InChI |
InChI=1S/C10H13.Li/c1-2-3-7-10-8-5-4-6-9-10;/h5-6,8-9H,2-3,7H2,1H3;/q-1;+1 |
InChI-Schlüssel |
ALTKUUOLQQJUSU-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CCCCC1=CC=[C-]C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-(5-Methyl-1,2-oxazol-3-yl)-8-(pyridin-4-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14081403.png)
![4-[3-(Triethoxysilyl)propyl]morpholine](/img/structure/B14081410.png)
![benzyl 2-(1,3-dimethyl-2,4-dioxo-7-phenyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B14081413.png)
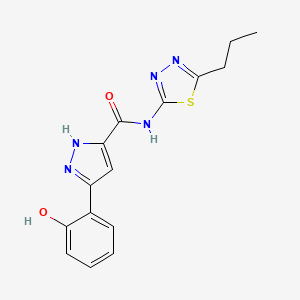
![3-[[[3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-5-methyl-1-oxohexyl]amino]methyl]-5-methyl-hexanoicAcidPhenylmethylEster](/img/structure/B14081428.png)
![1-[4-(Benzyloxy)phenyl]-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081435.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081443.png)

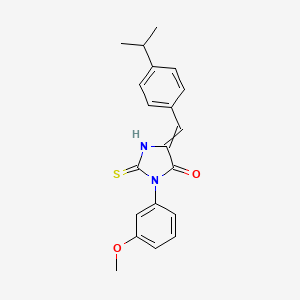
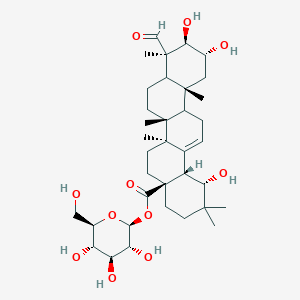
![5-(2-hydroxyphenyl)-N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14081474.png)
![8,16-Diazapentacyclo[7.7.4.0^{1,9}.0^{2,7}.0^{10,15}]icosa-2,4,6,10(15),11,13-hexaene](/img/structure/B14081478.png)
